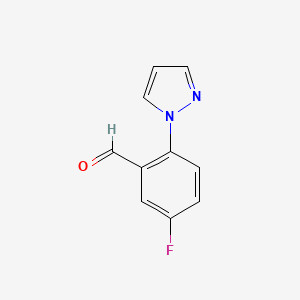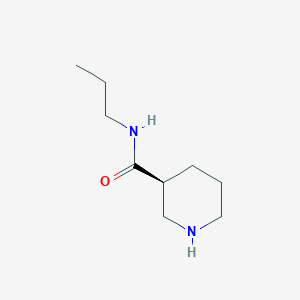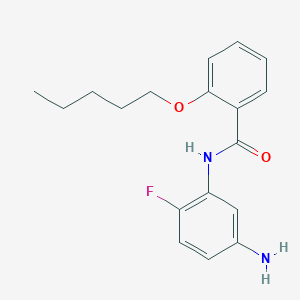
N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide
Vue d'ensemble
Description
N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide, also known as N-Amino-2-fluorophenyl-2-pentyloxybenzamide, is a chemical compound that has been studied extensively in recent years due to its potential applications in both scientific research and drug development. This compound is a derivative of the chemical benzamide, and is composed of an amino group attached to a 5-fluorophenyl group, which is then connected to a pentyloxy group. Its unique combination of properties, including its relatively low toxicity and high solubility, make it an attractive option for a variety of scientific and medical applications.
Applications De Recherche Scientifique
Chemical Kinetics and Catalysis
A study by Moreno-Fuquen et al. (2019) focused on the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via microwave-assisted Fries rearrangement. The paper emphasized the regioselective synthesis and theoretical studies involving density functional theory (DFT) calculations, as well as crystallographic analysis of intermolecular interactions, showcasing the compound's potential in synthetic chemistry and catalyst research (Moreno-Fuquen et al., 2019).
Antimicrobial and Antifungal Properties
T. Ertan et al. (2007) synthesized a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives and evaluated them for antibacterial and antifungal activities. The study found that these compounds displayed a broad spectrum of activity against microorganisms, highlighting the potential use of similar benzamide derivatives in developing new antimicrobial agents (Ertan et al., 2007).
Structural Affinity and Supramolecular Properties
A paper by Moreno-Fuquen et al. (2022) discussed the activation–deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers. The study highlighted the influence of halogen atoms on the assembly of molecular structures and the formation of intramolecular rings, which could be relevant for understanding the supramolecular chemistry of N-(5-Amino-2-fluorophenyl)-2-(pentyloxy)benzamide (Moreno-Fuquen et al., 2022).
Kinase Inhibition and Cancer Treatment
The discovery of certain benzamide derivatives as selective inhibitors of the Met kinase superfamily was reported by G. M. Schroeder et al. (2009). These compounds demonstrated significant tumor stasis in vivo, indicating their potential in cancer treatment and kinase inhibition research (Schroeder et al., 2009).
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-2-3-6-11-23-17-8-5-4-7-14(17)18(22)21-16-12-13(20)9-10-15(16)19/h4-5,7-10,12H,2-3,6,11,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZBSSDGGQGTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)
![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)
![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)
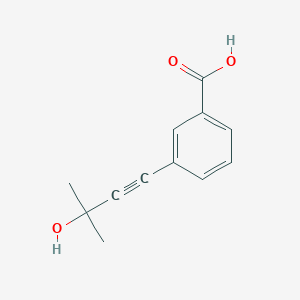
![6-Chloro-1-methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384851.png)

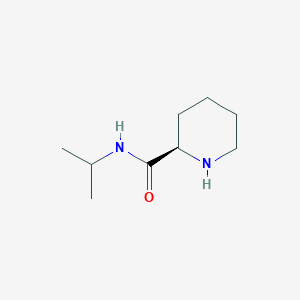
![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)

![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)
